molecular formula C15H22N2O4 B12185729 4-((2-Hydroxy-5-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid

4-((2-Hydroxy-5-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid

Cat. No.: B12185729
M. Wt: 294.35 g/mol
InChI Key: MWMNYBWLIXZNEA-UHFFFAOYSA-N
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Description

4-((2-Hydroxy-5-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is a complex organic compound with a unique structure that includes both phenyl and butanoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Hydroxy-5-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the phenylamine derivative: This involves the reaction of 2-hydroxy-5-methylphenylamine with suitable reagents to introduce the amino group.

    Coupling with butanoic acid derivative: The phenylamine derivative is then coupled with a butanoic acid derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((2-Hydroxy-5-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired derivative.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group would yield quinones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

4-((2-Hydroxy-5-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-((2-Hydroxy-5-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Hydroxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid
  • 4-((2-Hydroxy-5-methylphenyl)amino)-2-(methylamino)-4-oxobutanoic acid

Uniqueness

4-((2-Hydroxy-5-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is unique due to the presence of both the phenyl and butanoic acid moieties, which confer specific chemical and biological properties

Biological Activity

4-((2-Hydroxy-5-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid, also referred to as a derivative of 4-oxobutanoic acid, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, which contribute to its biological activity. The molecular formula is C19H32N2O3C_{19}H_{32}N_2O_3, with a molecular weight of approximately 336.47 g/mol. Key structural components include:

  • Hydroxy Group : Provides potential for hydrogen bonding.
  • Amino Groups : Contribute to reactivity and interaction with biological targets.
  • Isobutyl Group : Enhances lipophilicity and cellular uptake.

The biological activity of the compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The hydroxy and amino groups can form hydrogen bonds, influencing protein conformation and function. Notably, the compound has been studied for its potential inhibitory effects on enzymes such as tyrosinase, which plays a crucial role in melanin synthesis.

Tyrosinase Inhibition

Research has indicated that derivatives of 4-oxobutanoic acids exhibit significant tyrosinase inhibitory activity. A study demonstrated that certain alkyl derivatives showed improved inhibitory effects compared to their parent compounds. For instance:

CompoundIC50 (μM)
Kojic Acid21.8
Alkyl 4-Oxobutanoate Derivatives102.3 - 244.1

These findings suggest that structural modifications can enhance the inhibitory potency against tyrosinase, making these compounds valuable in cosmetic applications aimed at skin lightening and treatment of hyperpigmentation .

Anticancer Activity

In vitro studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the hydroxy group is believed to enhance the interaction with cellular targets, leading to apoptosis in cancer cells.

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of related compounds, revealing that derivatives containing the oxobutanoic acid moiety exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that increasing the hydrophobic character of the side chains improved antibacterial efficacy.

Research on Anti-inflammatory Effects

Another study explored the anti-inflammatory potential of related compounds in animal models. Results indicated a reduction in inflammatory markers when treated with derivatives similar to this compound, suggesting potential therapeutic applications in inflammatory diseases.

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

4-(2-hydroxy-5-methylanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid

InChI

InChI=1S/C15H22N2O4/c1-9(2)8-16-12(15(20)21)7-14(19)17-11-6-10(3)4-5-13(11)18/h4-6,9,12,16,18H,7-8H2,1-3H3,(H,17,19)(H,20,21)

InChI Key

MWMNYBWLIXZNEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)CC(C(=O)O)NCC(C)C

Origin of Product

United States

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